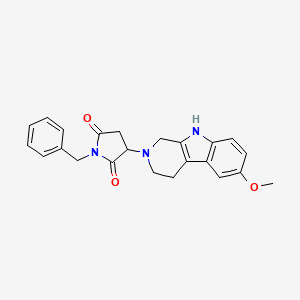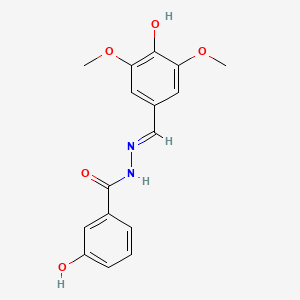
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, also known as INDY, is a chemical compound that has been extensively researched for its potential therapeutic applications. INDY is a pyrazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Wirkmechanismus
The mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is not fully understood. However, research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the activity of several enzymes, including COX-2, iNOS, and NF-κB, which are involved in the inflammatory response. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit anti-oxidant properties, which can protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its high purity, high yield, and well-established synthesis method. However, the limitations of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its limited solubility in water and its potential for toxicity at high concentrations.
Zukünftige Richtungen
Future research on 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide could focus on its potential therapeutic applications in the treatment of cancer, autoimmune disorders, and other inflammatory diseases. In addition, research could explore the mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its potential interactions with other drugs. Further studies could also investigate the potential toxicity of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its effects on different cell types. Finally, research could explore the development of new synthesis methods for 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide that could improve its solubility and reduce its toxicity.
Synthesemethoden
The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1H-indole-3-carboxaldehyde with N,N-dimethylhydrazine in the presence of a catalyst. The resulting product is then treated with 3-dimethylaminopropionic acid to yield 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide. The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
Eigenschaften
IUPAC Name |
5-(indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(2)15(20)13-9-12(16-17-13)10-19-8-7-11-5-3-4-6-14(11)19/h3-9H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTOTPMANPCINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=C1)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methyl-2(1H)-quinolinone](/img/structure/B6114384.png)
![methyl 5-{methyl[1-(2-phenylethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6114388.png)
methanone](/img/structure/B6114400.png)
![N-{1-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6114412.png)
![N-(3,4-dimethylphenyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B6114417.png)

![2-{1-cyclopentyl-4-[(8-fluoro-2-quinolinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114433.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B6114448.png)
![1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6114456.png)



![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B6114502.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6114507.png)